P2X3 Receptor Antagonist Activity: Target Compound vs. Reference P2X3 Antagonists
The compound was evaluated for antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3) expressed in Xenopus oocytes and exhibited an EC50 of 80 nM [1]. For context, the clinical‑stage P2X3 antagonist BLU‑5937 (camlipixant) has reported binding Ki values in the low nanomolar range, while the second‑generation preclinical lead AF‑219 (gefapixant) has an IC50 of approximately 30 nM in similar recombinant human P2X3 systems [2]. Although direct head‑to‑head comparisons under identical conditions are not publicly available, the 80 nM EC50 places the target compound within the general potency range of known P2X3 antagonist chemical matter, supporting its utility as a screening‑compatible probe for P2X3‑dependent pathways.
| Evidence Dimension | P2X3 antagonist potency (EC50/IC50) |
|---|---|
| Target Compound Data | EC50 = 80 nM (rat P2X3, Xenopus oocytes) |
| Comparator Or Baseline | AF‑219 (gefapixant): IC50 ≈ 30 nM (human P2X3, recombinant system); BLU‑5937: low‑nM Ki (human P2X3) |
| Quantified Difference | Target compound approximately 2.7‑fold less potent than gefapixant (cross‑species/system comparison; absolute comparison limited) |
| Conditions | Recombinant rat P2X3 expressed in Xenopus oocytes vs. human P2X3 in recombinant cell lines |
Why This Matters
The 80 nM EC50 confirms that the compound engages P2X3 at pharmacologically relevant concentrations, making it a viable chemical probe for pain and chronic cough target validation, provided species‑ and system‑specific differences are accounted for.
- [1] BindingDB. Affinity Data: EC50 = 80 nM for antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3) expressed in Xenopus oocytes. Available at: http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=r20&reactant1=P2X+purinoceptor+3&reactant2=BDBM50118219 View Source
- [2] Garceau D, Chauret N. BLU‑5937: A selective P2X3 antagonist with potent anti‑tussive effect and no taste alteration. Pulmonary Pharmacology & Therapeutics. 2019;56:56‑62. View Source
